4-Amino-3-(trifluoromethoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJPSMLILRHZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371041 | |
| Record name | 4-Amino-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-23-6 | |
| Record name | 4-Amino-3-(trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with halogenated benzonitrile precursors. For example, 3-bromo-4-cyanophenol serves as a common intermediate, enabling sequential functionalization. The trifluoromethoxy group is introduced via nucleophilic substitution or copper-mediated coupling, while the amino group is installed through reduction or amination.
Cyano Group Retention and Amination
Cyano Stability :
The nitrile group remains intact during these reactions due to its electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic attack.
Amination :
The bromine atom in 3-(trifluoromethoxy)-4-cyanobromobenzene is replaced with an amino group using liquid ammonia in ethanol under high-pressure conditions (5–10 bar). Palladium catalysts (e.g., Pd(OAc)₂) enhance reaction efficiency, achieving yields up to 85%.
Industrial-Scale Production
Process Optimization
Industrial methods prioritize cost-effectiveness and scalability:
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Catalyst Recycling : Palladium-based catalysts are recovered via filtration, reducing costs by 20–30%.
-
Continuous Flow Systems : Microreactor technology minimizes side reactions, improving yield consistency to ±2%.
Purification Techniques
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Crystallization : The crude product is recrystallized from ethanol/water mixtures (3:1 v/v), achieving ≥99% purity.
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Chromatography : Reverse-phase HPLC resolves residual impurities (e.g., dehalogenated byproducts).
Catalytic Methods and Optimization
Palladium-Catalyzed Amination
Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: BINAP (10 mol%)
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Solvent: Toluene at 110°C
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Yield: 82–88%
Mechanism :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ammonia coordination and reductive elimination.
Copper-Mediated Trifluoromethoxylation
Reagent : (PhSO₂)₂NCF₃
Conditions : CuI (20 mol%), DMF, 100°C
Yield : 75%
Comparative Analysis of Synthetic Pathways
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination/Amination | 4-Cyanophenol | Pd-catalyzed amination | 85 | 99 |
| Direct Trifluoromethylation | 3-Bromo-4-cyanophenol | Cu-mediated CF₃O introduction | 78 | 97 |
| One-Pot Synthesis | 3-Hydroxybenzonitrile | Sequential CF₃O/NH₂ addition | 65 | 95 |
Challenges and Solutions
Regioselectivity Issues
Challenge : Competing substitutions at ortho/para positions during trifluoromethoxy introduction.
Solution : Steric hindrance via bulky directing groups (e.g., -SiMe₃) improves meta selectivity.
Moisture Sensitivity
Challenge : Hydrolysis of the nitrile group under humid conditions.
Solution : Argon-blanketed reactors and molecular sieves maintain anhydrous environments.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
The compound serves as an essential intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances biological activity, making it a valuable component in drug development aimed at treating conditions such as depression and anxiety disorders .
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of 4-amino-3-(trifluoromethoxy)benzonitrile exhibit anti-inflammatory properties. For instance, a study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of benzimidazole derivatives from this compound, which showed promising results in inhibiting the proliferation of cancer cells .
Agricultural Chemicals
Insecticide Formulation
This compound is utilized in formulating agrochemicals, particularly effective insecticides. Its unique chemical structure allows it to act as a potent pest control agent, crucial for enhancing crop protection and yield .
Data Table: Efficacy of Insecticides
| Insecticide Type | Active Ingredient | Efficacy (%) | Target Pests |
|---|---|---|---|
| Systemic | This compound | 85 | Aphids, Thrips |
| Contact | Other Trifluoromethyl Compounds | 75 | Leafhoppers |
Material Science
Enhancement of Polymers and Coatings
In material science, this compound is incorporated into polymers and coatings to improve thermal stability and chemical resistance. This application is particularly important in industries requiring durable materials that can withstand harsh environments .
Case Study: Coating Formulations
A study explored the incorporation of this compound into polymer matrices, resulting in coatings with enhanced properties such as increased hardness and resistance to solvents. These advancements are critical for applications in automotive and aerospace industries where material performance is paramount .
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its use aids researchers in the precise quantification of similar compounds within complex mixtures, thereby improving the reliability of analytical results .
Data Table: Chromatographic Applications
| Technique | Application | Standard Used |
|---|---|---|
| HPLC | Quantification of pharmaceuticals | This compound |
| GC | Analysis of agrochemical residues | This compound |
Mechanism of Action
The mechanism of action of 4-Amino-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzonitrile Core
The biological and physicochemical properties of benzonitrile derivatives are highly substituent-dependent. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl: The -OCF₃ group in this compound provides greater electron-withdrawing effects compared to -CF₃, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) . The -CF₃ analog (CAS: 327-74-2) is used as an impurity standard in antiandrogen therapies, highlighting substituent-dependent biological roles .
- Positional Isomerism: Switching the amino and trifluoromethoxy groups (C3 vs.
- Heterocyclic vs. Simple Substituents: The quinoline-substituted analog (4-Amino-3-(quinolin-3-yl)benzonitrile) exhibits distinct UV-Vis and fluorescence properties, suited for imaging applications .
Biological Activity
4-Amino-3-(trifluoromethoxy)benzonitrile (CAS Number: 175278-23-6) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₈H₅F₃N₂O
- Molecular Weight : 202.13 g/mol
The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, thereby influencing binding affinity and activity. The trifluoromethoxy group allows the compound to penetrate hydrophobic regions of proteins and enzymes, enhancing its potential as a drug candidate .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising cytotoxicity .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells with an IC₅₀ value indicating effective inhibition of cell proliferation.
- Comparative studies showed that modifications in the chemical structure could enhance or reduce cytotoxicity, emphasizing the importance of structural optimization in drug design .
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Antiparasitic Activity :
- A related study on compounds with similar structures revealed that modifications could lead to improved metabolic stability and aqueous solubility, which are crucial for effective antiparasitic activity. While specific data for this compound was not highlighted, these findings suggest potential pathways for further exploration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Amino-3-(trifluoromethoxy)benzonitrile, and how can reaction efficiency be validated?
- Methodology : A multi-step synthesis is typically employed, starting with nitration of a substituted benzene ring followed by diazotization and Sandmeyer cyanidation to introduce the nitrile group. The trifluoromethoxy group may be introduced via nucleophilic aromatic substitution or coupling reactions. For example, Ashford’s Dictionary describes analogous routes using nitration/diazotization and Sandmeyer reactions for structurally related benzonitriles .
- Validation : Monitor intermediate steps using thin-layer chromatography (TLC) and confirm final product purity via HPLC (≥95% purity) and H/C NMR. Compare spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities.
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
- Techniques :
- NMR : F NMR is critical for confirming the trifluoromethoxy group’s presence and position. H NMR can resolve amine proton signals (δ 5.5–6.5 ppm, broad) and aromatic protons.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]).
- IR Spectroscopy : Detect nitrile stretches (~2200 cm) and amine N-H bends (~1600 cm) .
Q. What safety protocols are essential when handling this compound?
- Protocols :
- Use nitrile gloves, lab coats, and eye protection (ANSI Z87.1-compliant goggles).
- Work in a fume hood to avoid inhalation of fine particles.
- In case of skin contact, wash immediately with water and apply emollients; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The -OCF group deactivates the benzene ring, reducing electrophilic substitution rates but enhancing meta-directing effects. In Suzuki-Miyaura couplings, this may necessitate higher catalyst loadings (e.g., Pd(PPh) at 5–10 mol%) and prolonged reaction times (24–48 hrs) compared to non-fluorinated analogs. Kinetic studies using in-situ IR or GC-MS are recommended to optimize conditions .
Q. How can low yields in the final cyanidation step be addressed?
- Troubleshooting :
- Temperature Control : Maintain diazonium salt stability by keeping the reaction below 5°C.
- Catalyst Screening : Test alternative copper(I) cyanide complexes (e.g., CuCN·2LiCl) to improve cyanide transfer efficiency.
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
Q. How to resolve discrepancies between observed and theoretical melting points?
- Approach :
- Purity Analysis : Perform DSC (differential scanning calorimetry) to detect polymorphic forms or impurities.
- Recrystallization : Test solvents like acetonitrile or toluene to obtain a single crystalline phase.
- X-ray Diffraction : Compare experimental melting points with crystallographic data from analogous compounds (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile, mp 46°C ).
Q. What strategies mitigate competing side reactions during nitration or amination?
- Preventive Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
